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Compound of Interest

Compound Name: alpha,beta-Trehalose

Cat. No.: B3145908 Get Quote

Disclaimer: The majority of commercially available and studied trehalose is the α,α-isomer.

Information specifically on α,β-trehalose (neotrehalose) is scarce, as it is not typically isolated

from living organisms.[1][2] The following application notes and protocols are based on the

well-documented properties of trehalose (α,α-trehalose) and general methodologies for

sweetener evaluation, which would be applicable to the study of α,β-trehalose.

Application Notes
Introduction
Trehalose is a naturally occurring disaccharide composed of two glucose units. It is found in

various organisms, including bacteria, fungi, plants, and invertebrates.[2][3] Commercially, it is

produced from starch.[4] While several isomers exist, α,α-trehalose is the most common. α,β-

trehalose is another stereoisomer.[1] Trehalose is utilized in the food industry as a sweetener,

stabilizer, and texturizer.[5][6] Its unique properties, such as high heat stability and a low

glycemic index, make it a versatile food additive.[2][4]

Physicochemical Properties
Trehalose exhibits several properties that are advantageous in food and pharmaceutical

applications:

Sweetness Profile: Trehalose has approximately 45-50% the sweetness of sucrose.[1][7] Its

sweetness perception decreases more rapidly at lower concentrations compared to sucrose.

[1]
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Stability: It is highly resistant to acid hydrolysis and stable at high temperatures, making it

suitable for baked goods and other processed foods.[1][4]

Non-reducing Sugar: As a non-reducing sugar, trehalose does not participate in Maillard

browning reactions or glycation of proteins.[2]

Freezing Point Depression: It is effective in lowering the freezing point of foods, which is

beneficial in frozen products like ice cream.[1]

Moisture Retention: Trehalose has excellent hydration capabilities, helping to maintain

moisture and prevent damage from freezing or dehydration in food products.[6][8]

Applications in Food and Drug Development
The unique characteristics of trehalose lend it to a variety of applications:

Food Industry:

Bakery and Confectionery: Used as a texturizer and stabilizer.[5]

Beverages: Incorporated into fruit juices and other drinks.[4]

Frozen Foods: Helps maintain texture during freezing and thawing.[1]

Sweetener: Provides a mild sweetness without the intense sweetness of sucrose.[7]

Drug Development:

Stabilizer: Its cryoprotectant and vitrification properties make it useful for stabilizing

proteins, and other biomolecules during freeze-drying and storage.[2]

Excipient: Can be used as a drug excipient due to its stabilizing properties.[2]

Neuroprotection: Research suggests trehalose may have neuroprotective effects by

inducing autophagy.[1][9]

Metabolic and Signaling Pathways
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In humans, trehalose is metabolized in the small intestine by the enzyme trehalase, which

hydrolyzes it into two glucose molecules.[2][5] These glucose molecules are then absorbed into

the bloodstream.[2] Trehalose is known to have a lower glycemic index compared to glucose,

resulting in a slower and lower rise in blood sugar levels.[7][10]

Recent studies have indicated that trehalose can influence cellular signaling pathways. Notably,

it has been shown to induce autophagy, a cellular process for clearing damaged components,

independently of the mTOR pathway.[9] This is thought to occur through the activation of the

transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[9][11]

Quantitative Data Summary
Table 1: Physicochemical Properties of Trehalose

Property Value References

Molar Mass 342.30 g/mol [12]

Sweetness (relative to

sucrose)
~45-50% [1][7]

Glycemic Index (GI) 38 [7]

Caloric Content (dihydrate

form)
~90% of sucrose [1]

Melting Point (anhydrous) 203 °C [1]

Table 2: Applications of Trehalose in Various Industries
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Industry Application Benefit References

Food
Sweetener, Texturizer,

Stabilizer

Mild sweetness,

improved texture and

stability

[5][6]

Frozen Desserts

Freezing point

depression, texture

preservation

[1]

Baked Goods
Heat stability,

moisture retention
[4][8]

Pharmaceutical Biologic Stabilizer

Protection of proteins

and cells during

cryopreservation

[2]

Excipient
Inert filler with

stabilizing properties
[2]

Cosmetics Moisturizer
Hydration and

protection of skin cells
[8]

Experimental Protocols
Protocol for Sensory Evaluation of Sweetness
This protocol is designed to determine the sweetness intensity of α,β-trehalose relative to

sucrose.

Objective: To quantify the perceived sweetness of α,β-trehalose solutions at various

concentrations.

Materials:

α,β-Trehalose

Sucrose (analytical grade)

Distilled water
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50 mL beakers

Graduated cylinders

Stirring rods

Procedure:

Panelist Selection and Training: Select and train a panel of 10-15 individuals in sensory

evaluation techniques for sweeteners.[13]

Sample Preparation:

Prepare a series of sucrose solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in distilled water

to serve as references.[13]

Prepare α,β-trehalose solutions at concentrations expected to have similar sweetness

levels to the sucrose references. Based on α,α-trehalose, initial concentrations could be

approximately double those of the sucrose solutions.

Present samples (30 mL) in coded beakers at room temperature.[14]

Evaluation:

Panelists will taste each sample, swishing it in their mouth for 5-6 seconds before

swallowing.[14]

Panelists will rate the sweetness intensity of each sample on an unstructured 100 mm

graphical scale, anchored from "imperceptible" to "extremely strong".[14]

Panelists should rinse their mouths with distilled water between samples.[14]

Data Analysis:

Measure the ratings from the graphical scale.

Plot a concentration-response curve for both sucrose and α,β-trehalose.
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From these curves, determine the concentration of α,β-trehalose that provides equivalent

sweetness to each sucrose reference solution.[13]

Protocol for Determining Glycemic Index (GI)
This protocol outlines the in vivo method for determining the glycemic index of α,β-trehalose.

Objective: To measure the effect of α,β-trehalose ingestion on blood glucose levels compared

to a reference carbohydrate.

Materials:

α,β-Trehalose

Glucose (reference food)

Blood glucose monitoring device (glucometer)

Lancets

Test strips

Procedure:

Subject Recruitment: Recruit at least 10 healthy human subjects.[15]

Protocol:

Subjects should fast for 10-12 hours overnight.

A fasting blood glucose level is measured.

Subjects consume a test portion of α,β-trehalose containing 50 grams of available

carbohydrate, dissolved in water.

Blood glucose levels are measured at 15, 30, 45, 60, 90, and 120 minutes after

consumption.[16]
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On a separate day, the same procedure is repeated with 50 grams of glucose as the

reference food.[15]

Data Analysis:

For each subject, calculate the incremental Area Under the Curve (iAUC) for the blood

glucose response for both the test food and the reference food.

The GI of α,β-trehalose is calculated for each subject as: (iAUC of α,β-trehalose / iAUC of

glucose) x 100.[15]

The final GI is the average of the GI values from all subjects.

Protocol for Stability Testing in a Beverage Matrix
This protocol is for assessing the stability of α,β-trehalose in a liquid food system under various

storage conditions.

Objective: To evaluate the chemical stability of α,β-trehalose in a model beverage over time.

Materials:

α,β-Trehalose

Model beverage system (e.g., citrate buffer at a specific pH)

High-Performance Liquid Chromatography (HPLC) system

Incubators/stability chambers set to different temperatures (e.g., 4°C, 25°C, 40°C).[17][18]

Procedure:

Sample Preparation:

Prepare a solution of α,β-trehalose in the model beverage at a known concentration.

Dispense the solution into sealed containers to prevent evaporation.

Storage:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://en.wikipedia.org/wiki/Glycemic_index
https://en.wikipedia.org/wiki/Glycemic_index
https://www.researchgate.net/publication/332782135_Stability_of_food_additives_in_beverages
https://ucfoodsafety.ucdavis.edu/sites/g/files/dgvnsk7366/files/inline-files/49285.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3145908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Store the samples in stability chambers at the different temperature conditions.

Analysis:

At specified time points (e.g., 0, 1, 3, 6 months), remove samples from each storage

condition.[19]

Quantify the concentration of α,β-trehalose using a validated HPLC method.[20][21]

Data Evaluation:

Plot the concentration of α,β-trehalose as a function of time for each storage condition.

Determine the degradation rate and estimate the shelf life under each condition.[19]
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Caption: Metabolic pathway of dietary trehalose in humans.
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Caption: Experimental workflow for sensory evaluation of sweeteners.
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Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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